6-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide
Description
Properties
IUPAC Name |
6-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-7-oxo-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN6O3S/c19-11-1-3-12(4-2-11)23-5-7-24(8-6-23)13(26)9-25-10-21-14-15(17(20)27)22-29-16(14)18(25)28/h1-4,10H,5-9H2,(H2,20,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCHTEXHHHXJRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN3C=NC4=C(C3=O)SN=C4C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazolopyrimidine Core: This step involves the cyclization of appropriate precursors under reflux conditions in the presence of a base such as potassium carbonate (K2CO3) in acetonitrile (CH3CN) .
Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a halogenated precursor reacts with piperazine in the presence of a base .
Attachment of the Fluorophenyl Group: The fluorophenyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods .
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
6-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) .
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, bases such as potassium carbonate (K2CO3)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
6-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets .
Biology: It is used in biological assays to investigate its effects on cellular processes and pathways .
Pharmacology: The compound is evaluated for its pharmacokinetic and pharmacodynamic properties, including its bioavailability and metabolism .
Industry: It is explored for its potential use in the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of 6-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to modulation of cellular signaling pathways. For example, it may inhibit urease enzymes, which are crucial for the survival of certain pathogenic bacteria .
Comparison with Similar Compounds
Thiazolo[4,5-d]pyrimidines are a versatile scaffold in medicinal chemistry, with modifications at positions 3, 6, and 7 significantly influencing biological activity. Below is a systematic comparison of the target compound with structurally and functionally related derivatives:
Structural Analogues with Piperazine/Phenylpiperazine Substituents
Key Observations :
- JWX-A0108 demonstrates that aminoaryl substitutions at position 2 and halogenated aryl groups at position 6 enhance α7 nAChR binding, a feature absent in the target compound .
Anticancer Thiazolo[4,5-d]pyrimidines
Key Observations :
- The 5-trifluoromethyl group is a hallmark of anticancer thiazolopyrimidines, enhancing lipophilicity and metabolic stability .
Chemokine Receptor CXCR2 Antagonists
Key Observations :
- Thiazolopyrimidines with smaller substituents (e.g., methyl or pyridyl) exhibit better CXCR2 antagonism than bulkier groups like piperazine .
Corticotropin-Releasing Factor (CRF) Modulators
Key Observations :
- Carboxamide groups in thiazolopyrimidines (as in the target compound) could mimic sulfonamide pharmacophores in known CRF1 antagonists, warranting further evaluation .
Biological Activity
6-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide is a compound of interest due to its diverse biological activities. This article discusses its synthesis, biological evaluation, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a thiazolo-pyrimidine core and a piperazine moiety. Its molecular formula is with a molecular weight of 467.5 g/mol. The compound's logP value indicates moderate lipophilicity, which is essential for bioactivity.
| Property | Value |
|---|---|
| Molecular Formula | C23 H26 F2 N5 O5 S |
| Molecular Weight | 467.5 g/mol |
| logP | 2.8211 |
| Polar Surface Area | 54.429 Ų |
| Hydrogen Bond Acceptors Count | 6 |
Antimicrobial Activity
Research has demonstrated that derivatives of thiazolo-pyrimidine compounds exhibit significant antimicrobial properties. For instance, compounds similar to the target compound have shown activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis, indicating potential for development as antibacterial agents .
Enzyme Inhibition
Inhibitory studies reveal that compounds with similar structures can act as effective inhibitors of acetylcholinesterase (AChE) and urease enzymes. AChE inhibitors are crucial in treating neurodegenerative disorders like Alzheimer's disease, while urease inhibitors have applications in treating urinary infections .
Anticancer Potential
The thiazolo-pyrimidine scaffold has been linked to anticancer activity in various studies. Compounds derived from this structure have shown promising results in inhibiting cancer cell proliferation in vitro. For example, certain derivatives were found to induce apoptosis in human cancer cell lines, suggesting their potential as chemotherapeutic agents .
Case Studies
- Antibacterial Screening : A study evaluated several thiazolo-pyrimidine derivatives against standard bacterial strains. The results indicated moderate to strong antibacterial activity, particularly against Bacillus subtilis and Escherichia coli. The compound's structure was found to correlate with its effectiveness against these pathogens.
- Enzyme Inhibition Studies : In a series of experiments aimed at assessing enzyme inhibition, the compound exhibited significant inhibition of AChE with IC50 values comparable to established inhibitors. This suggests its potential utility in treating conditions characterized by cholinergic dysfunction.
- Anticancer Activity : A recent investigation into the anticancer properties of thiazolo-pyrimidine derivatives revealed that specific modifications to the piperazine ring enhanced cytotoxicity against breast cancer cell lines. The study highlighted the importance of structural optimization for improving therapeutic efficacy.
Q & A
What synthetic methodologies are effective for preparing thiazolo[4,5-d]pyrimidine derivatives like this compound?
Level: Basic
Methodological Answer:
The synthesis of thiazolo[4,5-d]pyrimidine derivatives typically involves cyclocondensation or multi-step functionalization. For example:
- Cyclocondensation: Reacting thiazole-2-thiones with acetic anhydride under reflux conditions yields thiazolo[4,5-d]pyrimidin-7(6H)-ones .
- Functionalization: Piperazine and fluorophenyl moieties can be introduced via nucleophilic substitution or coupling reactions, as seen in structurally related compounds .
Key Considerations: - Purity optimization requires column chromatography or recrystallization.
- Reaction yields (e.g., 60–85%) depend on solvent choice (DMSO or DMF) and temperature control .
How can contradictory biological activity data for thiazolo[4,5-d]pyrimidines be resolved?
Level: Advanced
Methodological Answer:
Discrepancies in reported activities (e.g., antiviral vs. anticancer) may arise from:
- Structural variations: Minor substituent changes (e.g., fluorophenyl vs. chlorophenyl) alter receptor binding .
- Assay conditions: Differences in cell lines (e.g., NCI-60 panel vs. primary cells) or dosing regimens (IC₅₀ ranges: 0.1–50 µM) impact outcomes .
Resolution Strategies: - Perform comparative dose-response studies across standardized assays.
- Use computational modeling (e.g., molecular docking) to correlate structural features with activity .
What analytical techniques are critical for characterizing this compound?
Level: Basic
Methodological Answer:
- X-ray Crystallography: Resolves crystal packing and confirms stereochemistry, as demonstrated for analogous thiazolo-pyrimidines .
- HPLC: Purity assessment (≥95%) using C18 columns with UV detection at 254 nm .
- Spectroscopy:
- ¹H/¹³C NMR: Assign peaks for piperazine (δ 2.5–3.5 ppm) and carbonyl groups (δ 165–175 ppm).
- HRMS: Verify molecular weight (e.g., calculated vs. observed m/z) .
What in vitro models are suitable for evaluating its biological activity?
Level: Advanced
Methodological Answer:
- Anticancer Screening: Use NCI-60 cell lines with SRB assays; compare results to fluorinated thiazolo[4,5-d]pyrimidines showing IC₅₀ values of 1.2–8.7 µM .
- CRH-R1 Antagonism: Radioligand binding assays (³⁷Cl-labeled ligands) to measure Ki values .
- Antimicrobial Testing: Follow CLSI guidelines for MIC determination against Gram-positive/negative strains .
Data Interpretation: - Normalize results to positive controls (e.g., doxorubicin for cytotoxicity).
How does the 4-(4-fluorophenyl)piperazine moiety influence pharmacological properties?
Level: Advanced
Methodological Answer:
The 4-fluorophenylpiperazine group enhances:
- Lipophilicity: LogP increases by ~1.5 units compared to non-fluorinated analogs, improving blood-brain barrier penetration .
- Receptor Affinity: Fluorine’s electronegativity stabilizes hydrogen bonds with CRH-R1 (ΔG = -9.2 kcal/mol in docking studies) .
SAR Insights: - Replacement with chlorophenyl reduces metabolic stability (t₁/₂: 2.1 vs. 4.7 hours in microsomal assays) .
What strategies mitigate low yields in multi-step syntheses?
Level: Advanced
Methodological Answer:
- Intermediate Purification: Isolate key intermediates (e.g., thiazole-2-thiones) via flash chromatography to prevent side reactions .
- Catalytic Optimization: Use Pd/C or CuI for coupling steps, improving yields from 45% to 72% .
- Solvent Screening: Polar aprotic solvents (e.g., DMF) enhance solubility of hydrophobic intermediates .
Tables for Critical Data Comparison
Table 1: Synthetic Methods for Thiazolo[4,5-d]pyrimidines
| Method | Yield (%) | Key Reagents | Reference |
|---|---|---|---|
| Cyclocondensation | 60–85 | Acetic anhydride, DMSO | |
| Nucleophilic Substitution | 45–72 | 4-Fluorophenylpiperazine |
Table 2: Reported Biological Activities
| Activity | Model System | IC₅₀/Ki (µM) | Reference |
|---|---|---|---|
| Anticancer (NCI-H460) | SRB assay | 3.2 | |
| CRH-R1 Antagonism | Radioligand binding | 0.12 | |
| Antimicrobial (S. aureus) | Broth microdilution | 12.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
